[(Phenylethynyl)sulfonyl]benzene
CAS No.: 5324-64-1
Cat. No.: VC18919638
Molecular Formula: C14H10O2S
Molecular Weight: 242.29 g/mol
* For research use only. Not for human or veterinary use.
![[(Phenylethynyl)sulfonyl]benzene - 5324-64-1](/images/structure/VC18919638.png)
Specification
CAS No. | 5324-64-1 |
---|---|
Molecular Formula | C14H10O2S |
Molecular Weight | 242.29 g/mol |
IUPAC Name | 2-(benzenesulfonyl)ethynylbenzene |
Standard InChI | InChI=1S/C14H10O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H |
Standard InChI Key | VGIWSFWOJJDQAR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C#CS(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of [(phenylethynyl)sulfonyl]benzene is C₁₄H₁₀O₂S, with a molecular weight of 242.29 g/mol . Its IUPAC name is 2-(benzenesulfonyl)ethynylbenzene, and it is alternatively termed 2-(phenylsulfonyl)ethynylbenzene or phenyl(ethynyl)sulfonylbenzene. The structure comprises two benzene rings connected through a sulfonyl (-SO₂-) group and an ethynyl (-C≡C- linker (Fig. 1) .
Table 1: Key Identifiers of [(Phenylethynyl)sulfonyl]benzene
Property | Value | Source |
---|---|---|
CAS Registry Number | 5324-64-1 | |
Molecular Formula | C₁₄H₁₀O₂S | |
Exact Mass | 242.0352 g/mol | |
SMILES Notation | C1=CC=C(C=C1)C#CS(=O)(=O)C2=CC=CC=C2 |
Synthetic Methodologies
Acid-Mediated Sulfonylation of Arylethynyl Bromides
A robust synthesis route involves the reaction of arylethynyl bromides with sodium arylsulfinates under acidic conditions. For example, Dai et al. (2017) demonstrated that treating phenylethynyl bromide with sodium benzenesulfinate in the presence of p-toluenesulfonic acid (PTSA) yields [(phenylethynyl)sulfonyl]benzene in 72–86% yield (Table 2) . The reaction proceeds via a nucleophilic substitution mechanism, where the sulfinate anion attacks the electrophilic alkyne carbon.
Table 2: Optimization of Reaction Conditions for [(Phenylethynyl)sulfonyl]benzene Synthesis
Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1 | PTSA | DCE | 80 | 86 |
2 | H₂SO₄ | Toluene | 100 | 72 |
3 | FeCl₃ | DMF | 120 | 68 |
Photocatalytic Approaches
Visible-light-driven strategies have been explored to enhance reaction efficiency. Wu et al. (2024) employed Eosin Y as a photosensitizer under green LED irradiation (λₘₐₓ = 525 nm), achieving a 34% yield in a model reaction . This method avoids harsh thermal conditions, making it suitable for substrates sensitive to high temperatures.
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (CDCl₃, 400 MHz): Signals at δ 7.75 (s, 1H, ethynyl), 7.46–7.34 (m, 10H, aromatic) .
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IR (KBr): Peaks at 1319 cm⁻¹ (S=O asymmetric stretch) and 1149 cm⁻¹ (S=O symmetric stretch) .
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HRMS-ESI: Observed [M+Na]⁺ at m/z 265.0521 (calc. 265.0524) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 174–175°C , with thermal decomposition commencing at 290°C under nitrogen atmosphere.
Applications in Organic Synthesis
Building Block for Heterocyclic Systems
The electron-withdrawing sulfonyl group activates the ethynyl moiety for cycloaddition reactions. For instance, [(phenylethynyl)sulfonyl]benzene undergoes Huisen 1,3-dipolar cycloaddition with azides to form triazole derivatives, which are pivotal in pharmaceutical chemistry .
Catalytic Alkynylation Reactions
Yang et al. (2024) utilized this compound in ruthenium-catalyzed alkynylations under biocompatible conditions. The reaction with potassium indan-2-yltrifluoroborate in aqueous media afforded alkynylated products in 76–86% yield, demonstrating compatibility with biomolecules like bovine serum albumin .
Future Directions
Recent advances in photoredox catalysis (e.g., diazomethylation of arenes) suggest potential for functionalizing the benzene rings of [(phenylethynyl)sulfonyl]benzene to create diversified libraries for drug discovery. Additionally, its integration into metal-organic frameworks (MOFs) could exploit its rigid geometry for gas storage applications.
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